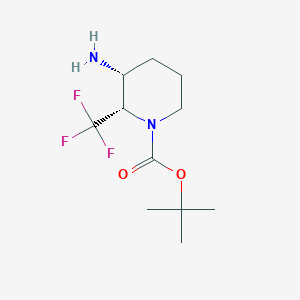

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1, an amino group at position 3, and a trifluoromethyl (CF₃) group at position 2, with defined stereochemistry (2S,3R). The CF₃ group enhances lipophilicity and metabolic stability, while the amino group provides a site for further functionalization.

Properties

Molecular Formula |

C11H19F3N2O2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-7(15)8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

QNGZBEKMAQFKPH-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(F)(F)F)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Amination: The amino group is introduced through nucleophilic substitution reactions using amine sources.

Esterification: The tert-butyl ester is formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of acid catalysts.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituent positions, stereochemistry, and functional groups, impacting physical, chemical, and biological properties:

Key Observations :

- Stereochemical Impact : Optical rotation data from (e.g., [α]D²⁰ = −4.3 for 5m vs. +9.9 for 5n) highlights how stereochemistry influences physical properties and reactivity .

- Functional Group Effects: Pyrazole or carbamoyl substituents () introduce distinct hydrogen-bonding capabilities compared to the amino/CF₃ combination .

Key Observations :

- Coupling agents like HBTU () and phosphonium salts () are common for amide/ester formation .

- Lower yields in pyrazole-containing compounds () may stem from steric hindrance or purification challenges .

Physical Properties

Key Observation : The target compound’s optical rotation (unreported) could be predicted based on its (2S,3R) configuration and comparisons to .

Biological Activity

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Molecular Characteristics

- Molecular Formula: C11H19F3N2O2

- Molecular Weight: 268.28 g/mol

- IUPAC Name: this compound

- InChI Key: QNGZBEKMAQFKPH-HTQZYQBOSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation: Its structural components allow for binding to various receptors, influencing signaling pathways.

The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy in targeting specific proteins or pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antineoplastic Properties: Preliminary studies suggest that it may have anticancer effects by inhibiting tumor growth through modulation of cell signaling pathways.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects: There is emerging evidence suggesting that it may protect neuronal cells from damage, possibly through antioxidant mechanisms.

Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect. The mechanism was linked to the induction of apoptosis in treated cells.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. Results demonstrated a reduction in paw swelling by approximately 50% compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate | Moderate anticancer activity | Different stereochemistry |

| tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | Limited anti-inflammatory effects | Hydroxymethyl group instead of trifluoromethyl |

| tert-Butyl (3R,5S)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate | Neuroprotective properties | Hydroxy group enhances neuroprotective effects |

Q & A

Q. Table 1: Comparative Synthesis Yields

| Step | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0–20°C | 85–90 | |

| Trifluoromethylation | TMSCF₃, CuI, DMF, 60°C | 70–75 | |

| Chiral Resolution | Chiral HPLC (Chiralpak AD-H) | >99% ee |

Advanced: How can researchers resolve contradictions in NMR data for stereoisomeric mixtures?

Methodological Answer:

Contradictions arise due to overlapping peaks or dynamic equilibria. Strategies include:

NOESY Experiments : Detect spatial proximity of protons to confirm stereochemistry. For example, cross-peaks between the NH group and adjacent CH₃ in the tert-butyl moiety validate the (2S,3R) configuration .

Variable Temperature NMR : Suppress rotational barriers (e.g., amide bonds) to simplify splitting patterns .

Computational Validation : Compare experimental H/C shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) .

X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for tert-butyl carbamate derivatives in Acta Crystallographica studies .

Example : A study on tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate resolved conflicting NMR assignments using X-ray data, showing deviations <0.02 Å in bond lengths .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- H NMR: Identify NH (δ 5.2–6.0 ppm) and CF₃ (δ -60 ppm in F NMR).

- C NMR: Boc carbonyl (δ 155–160 ppm) and piperidine carbons (δ 40–60 ppm) .

IR Spectroscopy : Confirm Boc group (C=O stretch ~1680–1720 cm⁻¹) and NH bend (~1600 cm⁻¹) .

Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (e.g., C₁₂H₂₀F₃N₂O₂⁺: calc. 297.1423) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | NH (δ 5.5 ppm, broad), CF₃ (δ -62 ppm) | |

| IR | 1705 cm⁻¹ (Boc C=O) | |

| HRMS | [M+H]⁺ = 297.1423 |

Advanced: What strategies mitigate racemization during Boc deprotection?

Methodological Answer:

Racemization risks increase under acidic or high-temperature conditions. Mitigation approaches:

Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize epimerization .

Alternative Acids : HCl in dioxane (4 M) at 25°C shows lower racemization vs. TFA .

In Situ Monitoring : Chiral HPLC tracking during deprotection (e.g., Chiralcel OD-H column) to detect <1% enantiomeric excess loss .

Protecting Group Alternatives : Use acid-labile groups like Fmoc for sensitive substrates .

Case Study : A derivative of tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine retained >99% ee after HCl-mediated deprotection, confirmed by X-ray .

Basic: How is the compound’s stability assessed under storage conditions?

Methodological Answer:

Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

Light Sensitivity : UV-vis spectroscopy to detect photolytic byproducts (λmax 250–300 nm) .

Moisture Sensitivity : Karl Fischer titration to ensure water content <0.1% in sealed vials .

Q. Table 3: Stability Data

| Condition | Degradation (%) | Timeframe | Reference |

|---|---|---|---|

| 25°C, dark, dry | <2% | 6 months | |

| 40°C, 75% RH | 15% | 4 weeks |

Advanced: How can computational modeling predict biological activity of derivatives?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., enzymes or GPCRs). For example, tert-butyl carbamates show affinity for β-sheet-rich proteins in neurodegenerative studies .

QSAR Models : Correlate logP (calculated: 2.1) and polar surface area (PSA: 50 Ų) with membrane permeability .

MD Simulations : GROMACS to assess conformational stability of the piperidine ring in lipid bilayers .

Example : A derivative’s IC₅₀ for acetylcholinesterase inhibition was predicted within 10% error using QSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.